molecular formula C9H8ClN3 B2365270 1-(3-chlorophenyl)-1H-pyrazol-5-amine CAS No. 15001-15-7

1-(3-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B2365270
CAS No.: 15001-15-7
M. Wt: 193.63
InChI Key: QRYREVLPUANDIV-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a chlorine atom on the phenyl ring at the 3-position makes this compound unique and potentially useful in various chemical and biological applications.

Mechanism of Action

Target of Action

The compound “1-(3-chlorophenyl)-1H-pyrazol-5-amine” is a derivative of the phenylpiperazine class . It primarily targets the 5-hydroxytryptamine receptor 2C (5-HT2C) in humans . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin. It is known to play a significant role in mood and anxiety disorders .

Mode of Action

The compound acts as an agonist at the 5-HT2C receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the 5-HT2C receptor, “this compound” enhances the action of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

It is known that the activation of 5-ht2c receptors leads to the release of various neurotransmitters such as dopamine and norepinephrine . These neurotransmitters are involved in a variety of physiological functions, including mood regulation, appetite, and sleep .

Pharmacokinetics

Similar compounds in the phenylpiperazine class are known to be metabolized in the liver, specifically by the cyp2d6 enzyme . The elimination half-life of these compounds can range from 4 to 14 hours

Result of Action

The activation of 5-HT2C receptors by “this compound” can lead to various molecular and cellular effects. For instance, it can result in the release of neurotransmitters, which can influence mood and behavior . .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These can include the presence of other drugs or substances in the body, the pH of the environment, and the individual’s genetic makeup. For instance, the presence of other drugs that inhibit or induce the CYP2D6 enzyme could potentially affect the metabolism and efficacy of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-chlorophenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chlorophenyl)-1H-pyrazol-5-amine is unique due to its pyrazole core structure, which imparts distinct chemical and biological properties. Unlike 3-chloromethcathinone and 1-(3-chlorophenyl)piperazine, which are primarily known for their psychoactive effects, this compound is explored for its broader applications in chemistry, biology, and medicine .

Properties

IUPAC Name

2-(3-chlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-2-1-3-8(6-7)13-9(11)4-5-12-13/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYREVLPUANDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15001-15-7
Record name 1-(3-chlorophenyl)-1H-pyrazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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